molecular formula C11H13ClO B14307581 5-(3-Chlorophenyl)pentanal CAS No. 114423-31-3

5-(3-Chlorophenyl)pentanal

Cat. No.: B14307581
CAS No.: 114423-31-3
M. Wt: 196.67 g/mol
InChI Key: MVFSDMBIQXFOPZ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pentanal is an organic compound with the molecular formula C11H13ClO It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a pentane chain substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)pentanal can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with pentanal in the presence of a base catalyst. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)pentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed

    Oxidation: 5-(3-Chlorophenyl)pentanoic acid.

    Reduction: 5-(3-Chlorophenyl)pentanol.

    Substitution: 5-(3-Aminophenyl)pentanal or 5-(3-Mercaptophenyl)pentanal.

Scientific Research Applications

5-(3-Chlorophenyl)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)pentanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s aromatic ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)pentanal: Similar structure but with the chlorine atom in the para position.

    5-(3-Bromophenyl)pentanal: Similar structure but with a bromine atom instead of chlorine.

    5-(3-Methylphenyl)pentanal: Similar structure but with a methyl group instead of chlorine.

Uniqueness

5-(3-Chlorophenyl)pentanal is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can also enhance the compound’s lipophilicity, affecting its solubility and distribution in biological systems.

Properties

CAS No.

114423-31-3

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

5-(3-chlorophenyl)pentanal

InChI

InChI=1S/C11H13ClO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-9H,1-3,5H2

InChI Key

MVFSDMBIQXFOPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCC=O

Origin of Product

United States

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